molecular formula C5H10ClN B14424493 5-Chloropent-4-en-1-amine CAS No. 84960-74-7

5-Chloropent-4-en-1-amine

Cat. No.: B14424493
CAS No.: 84960-74-7
M. Wt: 119.59 g/mol
InChI Key: NETGBSUZGDLBDV-UHFFFAOYSA-N
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Description

5-Chloropent-4-en-1-amine is an organic compound with the molecular formula C5H10ClN It features a primary amine group attached to a five-carbon chain, which includes a chlorine atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropent-4-en-1-amine typically involves the reaction of 5-chloropent-1-yne with ammonia or an amine under specific conditions. One common method is the Buchwald-Hartwig amination, where 5-chloropent-1-yne is converted into its azide derivative, followed by reduction to yield the desired amine . Another approach involves the direct alkylation of ammonia by alkyl halides, although this method may require multiple steps to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloropent-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

5-Chloropent-4-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropent-4-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The double bond and chlorine atom provide sites for further chemical modifications, enhancing its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropent-4-en-1-amine is unique due to the presence of both a chlorine atom and a double bond in its structure, which allows for a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and industrial processes .

Properties

CAS No.

84960-74-7

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

5-chloropent-4-en-1-amine

InChI

InChI=1S/C5H10ClN/c6-4-2-1-3-5-7/h2,4H,1,3,5,7H2

InChI Key

NETGBSUZGDLBDV-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCl)CN

Origin of Product

United States

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